molecular formula C18H19NO2 B15058974 (2-(2-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone

(2-(2-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B15058974
M. Wt: 281.3 g/mol
InChI Key: CQRXHZGVLBPRSO-UHFFFAOYSA-N
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Description

(2-(2-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of phenyl (pyrrolidin-1-yl)methanone derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring and a phenylmethanone group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of (2-(2-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine in N,N-dimethylformamide. The reaction mixture is stirred at 40°C for 4 hours, followed by extraction with ethyl acetate .

Chemical Reactions Analysis

(2-(2-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a corresponding carboxylic acid derivative .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a versatile scaffold for the development of novel biologically active compounds. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule .

Mechanism of Action

The mechanism of action of (2-(2-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

(2-(2-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their functional groups and overall molecular architecture. The unique combination of the methoxyphenyl and phenylmethanone groups in this compound distinguishes it from other pyrrolidine derivatives, providing it with distinct chemical and biological properties .

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

[2-(2-methoxyphenyl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H19NO2/c1-21-17-12-6-5-10-15(17)16-11-7-13-19(16)18(20)14-8-3-2-4-9-14/h2-6,8-10,12,16H,7,11,13H2,1H3

InChI Key

CQRXHZGVLBPRSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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